REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9](O)=[O:10])=[C:4]([F:12])[CH:3]=1.B>C1COCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][OH:10])=[C:4]([F:12])[CH:3]=1
|
Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)CC(=O)O)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
B
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
During the addition
|
Type
|
CUSTOM
|
Details
|
rose slowly to 27° C
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
ADDITION
|
Details
|
The reaction mixture was added carefully to saturated aqueous K2CO3 (300 mL)
|
Type
|
ADDITION
|
Details
|
the obtained suspension was diluted with H2O (500 mL)
|
Type
|
CUSTOM
|
Details
|
The THF layer was separated
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (2×100 mL)
|
Type
|
DISSOLUTION
|
Details
|
The residue from the concentrated THF layer was dissolved into the combined organic layers, which
|
Type
|
WASH
|
Details
|
was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
yielding crude material (35.6 g) as a yellow oil, which
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by column chromatography (SiO2; 1750 mL, 0-5% MeOH in CH2Cl2)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)CCO)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 144 mmol | |
AMOUNT: MASS | 31.5 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 93.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |